molecular formula C6H13NO B1518128 2-[Cyclopropyl(methyl)amino]ethan-1-ol CAS No. 24907-48-0

2-[Cyclopropyl(methyl)amino]ethan-1-ol

Cat. No. B1518128
CAS RN: 24907-48-0
M. Wt: 115.17 g/mol
InChI Key: OSLUBCFDADJJFO-UHFFFAOYSA-N
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Description

“2-[Cyclopropyl(methyl)amino]ethan-1-ol” is a chemical compound with the molecular formula C6H13NO . It has a molecular weight of 115.17 .


Synthesis Analysis

The synthesis of cyclopropane-containing compounds like “2-[Cyclopropyl(methyl)amino]ethan-1-ol” can be achieved through various methods. For instance, a general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents can introduce strained rings on a large panel of primary and secondary alkyl iodides . Other methods include the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides , and the palladium-catalyzed cross-coupling reaction of aryl bromides or triflates with cyclopropylmagnesium bromide .


Molecular Structure Analysis

The molecular structure of “2-[Cyclopropyl(methyl)amino]ethan-1-ol” consists of a cyclopropyl group attached to a methylamino group, which is further connected to an ethan-1-ol group .


Chemical Reactions Analysis

Cyclopropane-containing compounds like “2-[Cyclopropyl(methyl)amino]ethan-1-ol” can undergo various chemical reactions. For instance, they can participate in cobalt-catalyzed cross-coupling reactions , Suzuki-Miyaura coupling reactions , and palladium-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

“2-[Cyclopropyl(methyl)amino]ethan-1-ol” is a powder at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

Research on cyclopropane-containing peptides demonstrates the synthesis and crystal structures of β-oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid, showcasing their application in studying peptide conformations and hydrogen bonding patterns. These studies highlight the unique structural motifs that cyclopropane derivatives can induce in peptides, such as eight-membered hydrogen-bonded rings, offering insights into their potential for bioactive compound design (Abele, Seiler, & Seebach, 1999).

Bioactive Compound Development

Cyclopropane units are utilized in the development of bioactive compounds. For instance, the creation of conformationally restricted analogues of histamine using cyclopropane rings aims at enhancing activity by controlling the conformation of biologically active compounds (Kazuta, Matsuda, & Shuto, 2002). This approach is valuable in medicinal chemistry for designing drugs with improved specificity and efficacy.

Material Science and Polymer Research

In material science, cyclopropane-containing compounds serve as intermediates in polymer synthesis. Poly(amido-amine)s carrying cyclopropane groups, for example, have been studied for their endosomolytic properties, correlating physicochemical properties with biological activity. Such polymers could be instrumental in developing novel drug delivery systems (Ferruti et al., 2000).

Organic Synthesis and Catalysis

The versatile reactivity of cyclopropane derivatives is exploited in organic synthesis, where they act as building blocks for constructing complex molecular architectures. For example, 2-nitrocyclopropanes, which can be synthesized from cyclopropane derivatives, find applications in creating amino-cyclopropanes and other biologically relevant moieties (Ghosh et al., 2023).

Safety and Hazards

The safety information for “2-[Cyclopropyl(methyl)amino]ethan-1-ol” indicates that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-[cyclopropyl(methyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7(4-5-8)6-2-3-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLUBCFDADJJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Cyclopropyl(methyl)amino]ethan-1-ol

CAS RN

24907-48-0
Record name 2-[cyclopropyl(methyl)amino]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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